Methyl 3-ethylsulfanylprop-2-enoate
Description
Methyl 3-ethylsulfanylprop-2-enoate is an α,β-unsaturated ester featuring a sulfur-containing ethylsulfanyl substituent at the β-position. The ethylsulfanyl group enhances electron density at the β-carbon, influencing its reactivity compared to non-sulfur analogs .
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
methyl 3-ethylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3 |
InChI Key |
HPXPBKCQLFPGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethylsulfanylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethylthiol with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethylthiol (C2H5SH) and methyl acrylate (C4H6O2).
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out at room temperature with stirring for several hours until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethylsulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA.
Reduction: LiAlH4.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted esters.
Scientific Research Applications
Methyl 3-ethylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-ethylsulfanylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The ethylthio group can be oxidized or substituted, leading to the formation of different products that can interact with biological molecules .
Comparison with Similar Compounds

Key Observations :
- Reactivity: The α,β-unsaturated ester in this compound enables Michael additions, contrasting with saturated esters like sandaracopimaric acid methyl ester, which lack this reactivity .
- Electronic Effects : The ethylsulfanyl group donates electrons via resonance, stabilizing the conjugated system more effectively than sulfonate groups (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) .
Physicochemical Properties
While explicit data for this compound are unavailable, trends from analogous compounds suggest:
- Solubility: Higher polarity compared to non-sulfur esters (e.g., methyl salicylate) due to the thioether group, enhancing solubility in polar aprotic solvents .
- Thermal Stability : Thioether-containing esters may exhibit lower thermal stability than sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) due to weaker C–S bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

